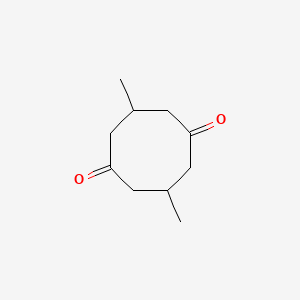![molecular formula C9H18O2Si2 B14333651 Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane CAS No. 104892-76-4](/img/structure/B14333651.png)
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is an organosilicon compound that features both vinyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with a suitable vinyl silane precursor under controlled conditions. One common method is the Sonogashira cross-coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can act as a protecting group or participate in cross-coupling reactions. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the vinyl group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the ethynyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both vinyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Propiedades
Número CAS |
104892-76-4 |
|---|---|
Fórmula molecular |
C9H18O2Si2 |
Peso molecular |
214.41 g/mol |
Nombre IUPAC |
ethenyl-dimethoxy-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C9H18O2Si2/c1-7-13(10-2,11-3)9-8-12(4,5)6/h7H,1H2,2-6H3 |
Clave InChI |
OSFGQUAAIFBMTB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C=C)(C#C[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


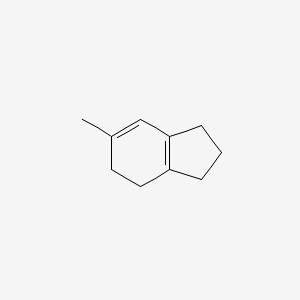
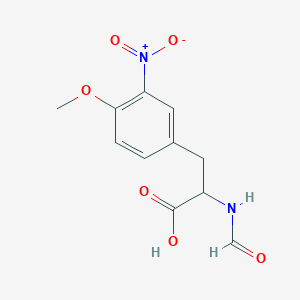

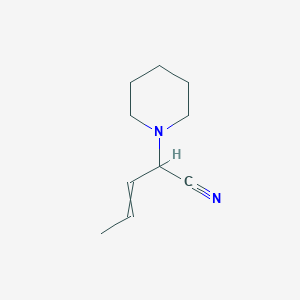
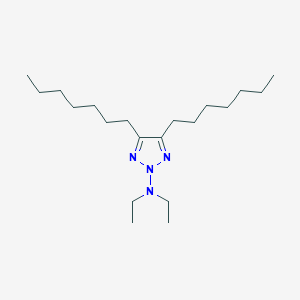






![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

